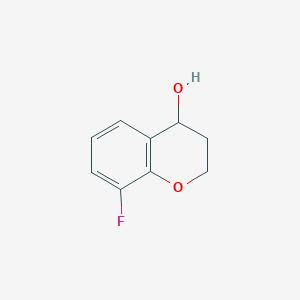

8-Fluoro-3,4-dihydro-2h-1-benzopyran-4-ol

説明

BenchChem offers high-quality 8-Fluoro-3,4-dihydro-2h-1-benzopyran-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-3,4-dihydro-2h-1-benzopyran-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C9H9FO2 |

|---|---|

分子量 |

168.16 g/mol |

IUPAC名 |

8-fluoro-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2 |

InChIキー |

WQHKECFCIGOLGN-UHFFFAOYSA-N |

正規SMILES |

C1COC2=C(C1O)C=CC=C2F |

製品の起源 |

United States |

8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol: A Comprehensive Technical Guide to Properties, Synthesis, and Applications

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into privileged heterocycles is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly known as 8-fluorochroman-4-ol) represents a highly versatile, chiral building block. As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, offering drug development professionals a deep dive into the structural logic, self-validating synthetic protocols, and downstream pharmacological applications of this critical intermediate.

Physicochemical Profile & Structural Logic

The utility of 8-fluorochroman-4-ol stems from the unique electronic environment created by the C8 fluorine atom. The strong inductive electron-withdrawing effect of the fluorine atom decreases the electron density of the adjacent aromatic ring, which hardens the molecule against oxidative metabolism (e.g., via Cytochrome P450 enzymes). Furthermore, the benzylic C4 hydroxyl group provides a highly reactive handle for stereospecific functionalization.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol |

| Common Synonym | 8-Fluorochroman-4-ol |

| CAS Number | 1092938-99-2 (Racemate) |

| Stereospecific CAS | 1270290-29-3 (4S), 1270289-89-8 (4R) |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.16 g/mol |

| SMILES | OC1CCOC2=C1C=CC(F)=C2 |

| Appearance | Off-white to pale yellow solid |

Data supported by commercial chemical databases and material safety specifications[1].

Mechanistic Synthesis & Self-Validating Protocols

The most robust method for synthesizing 8-fluorochroman-4-ol is the chemoselective reduction of its corresponding ketone, 8-fluorochroman-4-one. To ensure high yield and prevent side reactions (such as ring-opening or over-reduction), the experimental design must incorporate strict temperature controls and mild quenching agents.

Figure 1: Self-validating experimental logic for chemoselective ketone reduction.

Step-by-Step Methodology: Chemoselective Reduction

This protocol is designed as a self-validating system , meaning each phase contains an internal check to verify mechanistic success before proceeding.

-

Reaction Setup: Dissolve 8-fluorochroman-4-one (1.0 eq) in anhydrous ethanol (0.2 M) under an argon atmosphere.

-

Causality: Ethanol is selected over methanol because its slightly higher boiling point and specific solvation properties provide a wider, safer operational window during the exothermic hydride transfer.

-

-

Temperature Control & Hydride Addition: Cool the vessel to 0 °C. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes.

-

Causality: Portion-wise addition at 0 °C suppresses unwanted base-catalyzed aldol condensations and strictly limits the evolution of hydrogen gas.

-

-

In-Process Validation (Checkpoint 1): Stir for 1 hour. Analyze via TLC (Hexanes:EtOAc 3:1). The reaction is validated when the UV-active ketone spot completely disappears, replaced by a more polar spot that stains strongly with KMnO₄ (indicating the presence of the new hydroxyl group).

-

Mild Quenching: Slowly add saturated aqueous NH₄Cl until effervescence ceases.

-

Causality: A mild acidic quench is critical. Using strong acids (e.g., HCl) risks the acid-catalyzed dehydration of the newly formed benzylic alcohol into an undesired chromene derivative.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Analytical Validation (Checkpoint 2): Confirm the structure via ¹H NMR. The success of the reduction is definitively proven by the appearance of a characteristic benzylic methine proton at ~4.7 ppm (m, 1H) and the complete absence of the ketone carbonyl carbon at ~190 ppm in the ¹³C NMR spectrum.

Downstream Activation and Derivatization

To utilize 8-fluorochroman-4-ol as an electrophile in drug synthesis, the C4 hydroxyl group is typically activated by conversion to a chloride.

Figure 2: Synthetic workflow and downstream derivatization of 8-fluorochroman-4-ol.

Protocol: Dehydrative Chlorination

-

Dissolve 8-fluorochroman-4-ol in anhydrous toluene.

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C, then stir at room temperature for 2 hours.

-

Causality: SOCl₂ forms a chlorosulfite intermediate that collapses to yield 4-chloro-8-fluorochromane and SO₂ gas. Toluene is utilized as a non-polar solvent to favor a clean Sₙi or Sₙ2 mechanism, minimizing elimination side-reactions.

-

-

Concentrate in vacuo to remove excess SOCl₂. The resulting chloride is highly reactive and should be immediately subjected to nucleophilic substitution (e.g., with amines or thiols).

Applications in Medicinal Chemistry

The 8-fluorochroman-4-ol scaffold is a foundational building block in the development of several advanced pharmacological agents. Its structural geometry and electronic properties make it ideal for fitting into specific enzymatic and receptor pockets.

-

Acid Pump Antagonists: The scaffold is utilized in the synthesis of 6-n-substituted benzimidazole derivatives. These compounds function as potent acid pump antagonists, offering advanced therapeutic options for gastrointestinal disorders such as ulcers and reflux esophagitis. The 8-fluoro substitution is specifically chosen to modulate the pKa of the molecule and enhance its residence time at the target site () [2].

-

Notum Pectin Acetyl Esterase Inhibitors: 8-fluorochroman-4-ol is a critical precursor in synthesizing 4H-thieno[3,2-c]chromene derivatives. These compounds act as inhibitors of notum pectin acetyl esterase, a key modulator of the Wnt signaling pathway, presenting novel therapeutic avenues for bone density disorders and oncology () [3].

-

Immunosuppressants: The intermediate has been successfully employed in the development of purine and imidazopyridine derivatives that target the Jak3 kinase pathway. These highly selective kinase inhibitors serve as powerful immunosuppressants for treating autoimmune diseases and preventing organ transplant rejection () [4].

References

- Source: Google Patents (WIPO)

- Source: Google Patents (Denmark)

- Source: Google Patents (WIPO)

8-Fluoro-3,4-dihydro-2h-1-benzopyran-4-ol CAS number

The Strategic Role of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 1092938-99-2) in Advanced Drug Design

Executive Summary

8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol, commonly referred to as 8-fluorochroman-4-ol, is a highly specialized chiral heterocyclic building block. With the increasing dominance of fluorine chemistry in modern pharmacology, this compound has emerged as a critical intermediate in the synthesis of next-generation 1 and other benzimidazole derivatives[1]. This technical guide provides a comprehensive breakdown of its physicochemical properties, mechanistic rationale in drug design, and field-proven synthetic protocols.

Chemical Profile & Physicochemical Properties

The introduction of a fluorine atom at the 8-position of the chroman ring significantly alters the molecule's electronic distribution, lipophilicity, and metabolic stability compared to its non-fluorinated analogs.

| Property | Value |

| Chemical Name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol |

| Common Name | 8-Fluorochroman-4-ol |

| CAS Number | 1092938-99-2 |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.16 g/mol |

| Predicted Density | 1.308 ± 0.06 g/cm³ |

| Predicted Boiling Point | 255.8 ± 40.0 °C |

| Predicted pKa | 13.69 ± 0.20 |

| SMILES | OC1c2c(OCC1)c(F)ccc2 |

Quantitative data synthesized from established 2[2].

Structural Significance & Mechanistic Rationale

In the development of P-CABs (such as Tegoprazan analogs), the chroman-4-ol scaffold serves as the primary pharmacophore that interacts with the 3 in gastric parietal cells[3].

-

Metabolic Shielding: The 8-fluoro substitution blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the biological half-life of the resulting Active Pharmaceutical Ingredient (API).

-

Stereochemical Importance: The C4 position of the chroman ring is a chiral center. The specific spatial orientation (typically the (R)- or (S)-enantiomer, depending on the target API) dictates the binding affinity to the potassium-binding pocket of the ATPase[3].

-

Electronic Effects: Fluorine's high electronegativity exerts a strong inductive effect (-I), modulating the basicity of the adjacent ether oxygen in the chroman ring, which optimizes the drug's solubility and absorption profile in the acidic gastric environment.

Synthetic Pathways & Experimental Protocols

The synthesis of 8-fluorochroman-4-ol requires precise control over both regioselectivity during ring closure and stereoselectivity during 4[4].

Synthetic workflow for 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Step-by-Step Methodology: Synthesis of (±)-8-Fluorochroman-4-ol

Phase 1: Preparation of the Chromanone Precursor

-

O-Alkylation: Dissolve 2-fluorophenol (1.0 eq) in a 10% aqueous NaOH solution. Slowly add 3-chloropropanoic acid (1.1 eq) while maintaining the temperature at 80 °C for 4 hours.

-

Causality: The basic medium deprotonates the phenol, enhancing its nucleophilicity for an SN2 attack on the alkyl chloride, yielding 3-(2-fluorophenoxy)propanoic acid.

-

-

Cyclization: Isolate the dried intermediate and dissolve it in Polyphosphoric Acid (PPA) at 80 °C. Stir vigorously for 4 hours.

-

Causality: PPA acts as both a viscous solvent and a strong Brønsted/Lewis acid. It facilitates an intramolecular Friedel-Crafts acylation to close the chromanone ring without cleaving the sensitive ether linkage or displacing the fluorine atom.

-

-

Workup: Pour the hot mixture over crushed ice to hydrolyze the PPA. Extract with ethyl acetate, wash with saturated NaHCO3 and brine, dry over MgSO4, and concentrate in vacuo to yield 8-fluorochroman-4-one.

Phase 2: Reduction to the Chromanol

-

Reduction: Dissolve 8-fluorochroman-4-one (1.0 eq) in anhydrous methanol and cool to 0–5 °C using an ice-water bath[4].

-

Hydride Addition: Add Sodium Borohydride (NaBH4) (1.2 eq) in small, controlled portions.

-

Causality: Slow addition at low temperatures prevents thermal runaway and suppresses the formation of pinacol coupling byproducts, ensuring the selective reduction of the ketone to the secondary alcohol.

-

-

Completion & Extraction: Stir for 1 hour. Monitor conversion via TLC (Hexane:EtOAc 3:1). Quench with saturated NH4Cl to safely neutralize excess hydride. Extract with dichloromethane, dry, and evaporate to yield racemic 8-fluorochroman-4-ol (CAS 1092938-99-2).

Phase 3: Enzymatic Kinetic Resolution (For Enantiopure APIs) To isolate specific enantiomers (e.g., the (R)- or (S)-isomer), the racemate is subjected to chiral resolution[4].

-

Acylation: Dissolve the racemate in vinyl acetate. Add Novozym 435 (immobilized Candida antarctica lipase B).

-

Causality: The enzyme selectively acetylates one enantiomer. Vinyl acetate is used as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates, driving the reaction to completion.

-

-

Separation: Filter off the immobilized enzyme and separate the acetylated enantiomer from the unreacted alcohol via silica gel column chromatography.

Application in Drug Discovery: P-CABs and Beyond

The primary utility of 8-fluorochroman-4-ol lies in its coupling with benzimidazole derivatives to form potent acid pump antagonists[1]. These compounds outcompete potassium ions for binding sites on the H+/K+ ATPase, halting gastric acid secretion faster and more sustainably than traditional Proton Pump Inhibitors (PPIs).

Mechanism of Action for Fluorochroman-based Acid Blockers.

The 8-fluoro modification specifically enhances the drug's binding kinetics. The fluorine atom can participate in multipolar interactions within the hydrophobic pocket of the ATPase, while the chroman oxygen acts as a critical hydrogen-bond acceptor[3].

Analytical Characterization & Quality Control

To ensure trustworthiness and self-validation of the synthesized 8-fluorochroman-4-ol, the following analytical benchmarks must be met before downstream API coupling:

-

1H NMR (CDCl3): Look for the characteristic multiplet of the chiral methine proton (C4-H) around 4.5–4.8 ppm, and the distinct splitting pattern of the aromatic protons (C5-H, C6-H, C7-H) heavily influenced by the C8-fluorine coupling ( JHF ~ 8-11 Hz)[1].

-

19F NMR: A single distinct peak should be observed, confirming the presence of the mono-fluorinated species without over-fluorination artifacts.

-

Chiral HPLC: For enantiopure batches, chiral stationary phases (e.g., Chiralcel OD-H) must be used to validate an Enantiomeric Excess (ee) of >99%.

References

-

Title : 8-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-OL - ChemicalBook | Source : ChemicalBook | URL : 2

-

Title : WO2008151927A2 - 6-n-substituted benz imidazole derivatives as acid pump antagonists | Source : Google Patents | URL : 1

-

Title : Structure Determination of Tegoprazan Polymorphs A and B by Laboratory X-Ray Powder Diffraction | Source : MDPI | URL : 3

-

Title : (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem | Source : Benchchem | URL :4

Sources

- 1. WO2008151927A2 - 6-n-substituted benz imidazole derivatives as acid pump antagonists - Google Patents [patents.google.com]

- 2. 8-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-OL CAS#: 1092938-99-2 [m.chemicalbook.com]

- 3. Structure Determination of Tegoprazan((S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-formamide) Polymorphs A and B by Laboratory X-Ray Powder Diffraction [mdpi.com]

- 4. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol, a fluorinated chromanol of significant interest in medicinal chemistry. We will delve into its molecular structure, stereochemistry, and the nuanced influence of the fluorine substituent. A detailed exploration of its synthesis from its precursor, 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one, will be presented, including a field-proven experimental protocol. Furthermore, this guide will shed light on the characterization of this molecule through an analysis of its expected spectroscopic data. Finally, we will discuss its potential applications in drug discovery, drawing insights from the biological activities of structurally related fluorinated chromanes.

Unveiling the Molecular Architecture

8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 8-fluorochroman-4-ol, belongs to the benzopyran class of heterocyclic compounds.[1] Its core structure consists of a benzene ring fused to a dihydropyran ring. The nomenclature specifies a fluorine atom at the 8-position of the benzopyran ring system and a hydroxyl group at the 4-position of the dihydropyran ring.

The presence of a chiral center at the C4 position, bearing the hydroxyl group, means that 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol can exist as a pair of enantiomers: (4S)- and (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol. The specific stereochemistry is a critical determinant of its interaction with biological targets.

The introduction of a fluorine atom at the 8-position significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can alter the acidity of the neighboring hydroxyl group and impact the molecule's lipophilicity and metabolic stability, properties of paramount importance in drug design.[2]

Below is a visualization of the molecular structure of (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Caption: Molecular structure of (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

| Identifier | Value |

| IUPAC Name | (4S)-8-fluoro-3,4-dihydro-2H-chromen-4-ol |

| Molecular Formula | C₉H₉FO₂[3] |

| SMILES | C1COC2=C([C@H]1O)C=CC=C2F[3] |

| InChI | InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m0/s1[3] |

| InChIKey | WQHKECFCIGOLGN-QMMMGPOBSA-N[3] |

Synthesis Strategy: From Ketone to Chiral Alcohol

The most direct and widely adopted synthetic route to 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves the reduction of its corresponding ketone precursor, 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one. This ketone is accessible through various established methods for chromanone synthesis.

The critical step in this synthesis is the stereoselective reduction of the prochiral carbonyl group to establish the desired stereochemistry at the C4 position. This can be achieved using a variety of chiral reducing agents or through enzymatic reduction, which often provides high enantioselectivity.

Caption: General synthesis pathway for 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Field-Proven Experimental Protocol: Stereoselective Reduction

This protocol describes a representative method for the asymmetric reduction of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one to yield the corresponding chiral alcohol. The choice of the specific chiral reducing agent (e.g., (R)- or (S)-Corey-Bakshi-Shibata catalyst) will determine the resulting enantiomer.

Materials:

-

8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one (1.0 eq) in anhydrous THF.

-

Addition of Catalyst: Cool the solution to 0 °C and add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

-

Addition of Reducing Agent: To this mixture, add borane-dimethyl sulfide complex (1.1 eq) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, slowly add methanol dropwise to quench the excess reducing agent.

-

Work-up: Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enantiomer of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol relies on a combination of spectroscopic techniques. While experimentally obtained spectra for this specific molecule are not widely published, we can predict the key features based on the known spectral data of its precursor and other closely related fluorinated chromanols.[4]

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons in the region of δ 6.8-7.5 ppm, with coupling patterns influenced by the fluorine substituent. - A multiplet for the proton at C4 (CH-OH) around δ 4.5-5.0 ppm. - Multiplets for the diastereotopic protons at C2 and C3. - A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons showing C-F coupling. The carbon directly bonded to fluorine (C8) will exhibit a large one-bond coupling constant (¹JCF). - A signal for the carbon bearing the hydroxyl group (C4) in the range of δ 60-70 ppm. - Signals for the other aliphatic and aromatic carbons. |

| ¹⁹F NMR | - A single resonance for the fluorine atom at the 8-position, likely appearing as a multiplet due to coupling with neighboring aromatic protons. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the exact mass of C₉H₉FO₂. - Characteristic fragmentation patterns, including the loss of a water molecule from the molecular ion. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. - C-H stretching vibrations for the aromatic and aliphatic protons. - A C-O stretching vibration in the fingerprint region. - A C-F stretching vibration, typically in the range of 1000-1300 cm⁻¹. |

Applications in Drug Discovery: A Scaffold of Therapeutic Promise

The chromane scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[5] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.

While specific biological data for 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is limited, research on related fluorinated chromane derivatives has revealed significant potential, particularly as modulators of the central nervous system. For instance, certain 6-fluorochroman derivatives have been investigated as potent and selective 5-HT1A receptor antagonists.[6] The introduction of a hydroxyl group at the C4 position, as in our target molecule, has been shown to be a favorable modification for improving receptor selectivity.[6]

The structural features of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol make it an attractive starting point for the development of novel therapeutic agents targeting a range of biological pathways. Its potential applications could extend to areas such as:

-

Neurodegenerative Diseases: The chromane core is related to Vitamin E (a-tocopherol), known for its antioxidant properties.

-

Oncology: Certain chromanone derivatives have shown promise as anticancer agents.[5]

-

Anti-inflammatory Agents: The chromane skeleton is present in various anti-inflammatory compounds.

The synthesis of both enantiomers of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol would enable a thorough investigation of their stereospecific interactions with biological targets, a critical step in modern drug discovery.

Conclusion and Future Directions

8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a fascinating molecule with significant, yet largely untapped, potential in the field of drug discovery. Its well-defined molecular structure, accessible synthesis, and the promising biological activities of its chemical relatives make it a compelling candidate for further investigation.

Future research should focus on the development of highly efficient and scalable enantioselective syntheses to provide access to gram quantities of both the (R)- and (S)-enantiomers. Comprehensive biological screening of these pure enantiomers against a panel of relevant therapeutic targets is crucial to uncovering their full pharmacological profile. The insights gained from such studies will undoubtedly pave the way for the design and development of novel and more effective therapeutic agents based on this promising fluorinated chromanol scaffold.

References

-

A series of novel 6-fluorochroman derivatives was prepared and evaluated as antagonists for the 5-HT1A receptor. N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylami ne (3; J. Med. Chem. 1997, 40, 1252-1257) was chosen as a lead, and structural modifications were done on the aliphatic portion of the chroman ring, the tether linking the middle amine and the terminal aromatic ring, the aromatic ring, and lastly the amine. ([Link])

-

PubChemLite - (4s)-8-fluoro-3,4-dihydro-2h-1-benzopyran-4-ol (C9H9FO2). ([Link])

-

PubChem - (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. ([Link])

-

PubChem - (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. ([Link])

-

EPA - 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one Properties. ([Link])

-

PubChemLite - 8-fluoro-3,4-dihydro-2h-1-benzopyran-4-one (C9H7FO2). ([Link])

-

PubChem - 5,7-Difluorochroman-4-ol. ([Link])

-

Journal of the Chinese Chemical Society - Synthesis, characterization and biological evaluation of some new spirochromanones. ([Link])

-

PMC - Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ([Link])

-

PubMed - 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. ([Link])

-

International Journal on Science and Technology - Applications of Spectroscopic Techniques in Characterization of Biological Compounds. ([Link])

-

PMC - Contribution of Organofluorine Compounds to Pharmaceuticals. ([Link])

-

PMC - Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. ([Link])

-

Open Access Journals - The Role of Pharmaceutical Chemistry in Medicine. ([Link])

-

EPA - New Chemical Notices. ([Link])

-

International Journal of Environmental Sciences - Design Synthesis Characterization Of Some Novel Chromane-Based Analogues And Its Antimicrobial Evaluation. ([Link])

-

MDPI - Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. ([Link])

- Google Patents - Method for removing dibenzofulvene or dibenzofulvene deriv

-

Chemical Communications (RSC Publishing) - Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration. ([Link])

Sources

- 1. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - (4s)-8-fluoro-3,4-dihydro-2h-1-benzopyran-4-ol (C9H9FO2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Prospective Biological Activity of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including antihypertensive, leukotriene antagonism, and antimicrobial activities.[1][2][3][4] The introduction of a fluorine atom at the 8-position of the benzopyran ring, coupled with a hydroxyl group at the 4-position, as in 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol, presents a molecule with intriguing potential for novel biological activity. While direct studies on this specific compound are not extensively reported in the public domain, this guide will provide a comprehensive prospective analysis of its potential biological activities based on the established pharmacology of structurally related analogues. We will further outline a detailed, field-proven research framework for the systematic investigation of this compound, from initial synthesis and characterization to preclinical evaluation. This document is intended to serve as a technical guide for researchers poised to explore the therapeutic potential of this and similar fluorinated benzopyranols.

Introduction: The Benzopyran Scaffold and the Influence of Fluorination

The 2H-1-benzopyran framework is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][5] These activities are diverse, ranging from anti-HIV and antidiabetic properties to applications in treating proliferative skin disorders.[1] The structural rigidity of the chroman ring system, combined with its capacity for substitution at various positions, allows for the fine-tuning of its interaction with biological targets.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern drug discovery. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins. In the context of the benzopyran ring, the placement of a fluorine atom at the 8-position is anticipated to alter the electronic distribution of the aromatic ring, potentially influencing its interaction with target receptors and metabolic enzymes.

This guide will therefore explore the hypothetical biological activities of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol by drawing parallels with known bioactive benzopyran derivatives and considering the predictable effects of 8-fluoro substitution.

Potential Biological Targets and Therapeutic Areas

Based on the activities of structurally related compounds, we can hypothesize several promising avenues for the biological investigation of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Cardiovascular System: Antihypertensive and Vasodilatory Effects

A series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols have been identified as potent antihypertensive agents.[4] These compounds act as direct vasodilators, with their efficacy being comparable to established drugs like hydralazine and nifedipine.[4] The core 3,4-dihydro-2H-1-benzopyran-3,4-diol structure is crucial for this activity. It is plausible that 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol could exhibit similar vasodilatory properties, potentially through modulation of ion channels in vascular smooth muscle.

Inflammatory Pathways: Leukotriene Antagonism

Derivatives of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid have been successfully developed as potent leukotriene antagonists.[3] Leukotrienes are inflammatory mediators involved in asthma and other allergic responses. The chroman nucleus plays a key role in the binding of these antagonists to their receptors. The introduction of a fluorine atom could enhance the binding affinity and selectivity of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol for leukotriene receptors, making it a candidate for development as an anti-inflammatory agent.

Central Nervous System: Modulation of AMPA Receptors

While structurally distinct, a series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, which share the dihydro-benzo-heterocyclic core, have been developed as positive allosteric modulators of AMPA receptors.[6] These modulators have shown cognition-enhancing effects in vivo.[6] Given the structural similarities, it is worth investigating whether 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol could interact with ionotropic glutamate receptors, suggesting a potential role in treating neurological and psychiatric disorders.

Proposed Research and Development Workflow

To systematically evaluate the biological activity of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol, a multi-stage research plan is proposed.

Caption: Proposed research and development workflow.

Chemical Synthesis and Characterization

The initial step involves the efficient and scalable synthesis of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol. A potential synthetic route could be adapted from established methods for the synthesis of related benzopyranols.[4]

Hypothetical Synthetic Scheme:

Caption: A potential synthetic route to the target compound.

Protocol for Synthesis:

-

O-Allylation: To a solution of 2-fluorophenol in acetone, add potassium carbonate followed by the dropwise addition of allyl bromide. Reflux the mixture for 12-18 hours. After cooling, filter the solid and concentrate the filtrate. Purify the resulting 2-(allyloxy)-1-fluorobenzene by column chromatography.

-

Claisen Rearrangement: Heat the purified 2-(allyloxy)-1-fluorobenzene at 180-200 °C under an inert atmosphere for 4-6 hours to induce the Claisen rearrangement, yielding 2-allyl-6-fluorophenol.

-

Epoxidation: Dissolve the 2-allyl-6-fluorophenol in a suitable solvent like dichloromethane and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise and stir the reaction at room temperature for 24 hours.

-

Cyclization: The resulting epoxide can be cyclized under either acidic or basic conditions to yield the target compound, 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Characterization: The final compound should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Biological Screening

A panel of in vitro assays should be conducted to assess the biological activity of the synthesized compound across the hypothesized target areas.

| Target Area | Primary Assay | Secondary Assay | Rationale |

| Cardiovascular | Aortic ring relaxation assay | Patch-clamp electrophysiology on vascular smooth muscle cells | To assess vasodilatory effects and mechanism of action on ion channels. |

| Inflammation | Leukotriene B4 receptor binding assay | Cellular functional assay (e.g., calcium mobilization in response to LTD4) | To determine affinity for leukotriene receptors and functional antagonism.[3] |

| Central Nervous System | AMPA receptor binding assay (radioligand displacement) | Electrophysiological recording in Xenopus oocytes expressing AMPA receptors | To evaluate binding to and modulation of AMPA receptor activity.[6] |

| Antimicrobial | Broth microdilution for MIC determination against a panel of bacteria and fungi | Biofilm inhibition assay | To explore potential antimicrobial and antibiofilm properties, a known activity of some benzopyrans.[2][7] |

Experimental Protocol: Aortic Ring Relaxation Assay

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and place it in ice-cold Krebs-Henseleit (K-H) buffer. Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm rings.

-

Mounting: Suspend the aortic rings in a 10 mL organ bath containing K-H buffer, maintained at 37 °C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol to the organ bath.

-

Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC₅₀ value from the concentration-response curve.

Lead Optimization and In Vivo Pharmacology

Should promising activity be identified in the initial in vitro screens, a lead optimization program would be initiated. This would involve the synthesis of analogues to establish a structure-activity relationship (SAR). Promising candidates would then advance to in vivo models.

Potential In Vivo Models:

-

Spontaneously Hypertensive Rat (SHR) Model: To evaluate antihypertensive effects.

-

Ovalbumin-Induced Asthma Model in Guinea Pigs: To assess anti-inflammatory and bronchodilatory activity.

-

Novel Object Recognition Test in Rats: To investigate cognition-enhancing properties.[6]

Concluding Remarks

While the biological activity of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol remains to be experimentally determined, a thorough analysis of the existing literature on structurally related benzopyrans provides a strong rationale for its investigation as a potential therapeutic agent. The proposed research workflow offers a robust and systematic approach to elucidating its pharmacological profile. The unique combination of the privileged benzopyran scaffold and the strategic placement of a fluorine atom makes this compound a compelling candidate for further study in the fields of cardiovascular disease, inflammation, and neuroscience. The successful execution of the outlined plan will not only reveal the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of fluorinated chromanols.

References

-

PubChem. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Available from: [Link]

-

Toth, G., et al. (2017). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 22(10), 1629. Available from: [Link]

-

Larock, R. C., & Yao, T. (2006). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of organic chemistry, 71(13), 5091–5094. Available from: [Link]

-

Mamedov, V. A., et al. (2023). Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry, 62(10), 1108-1111. Available from: [Link]

-

O'Donnell, M., et al. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of medicinal chemistry, 32(8), 1842–1860. Available from: [Link]

-

Toth, G., et al. (2017). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available from: [Link]

-

Liu, C. I., et al. (2013). Mechanism of action and inhibition of dehydrosqualene synthase. Proceedings of the National Academy of Sciences of the United States of America, 110(28), E2573–E2581. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link]

-

ResearchGate. (n.d.). Biological activity of compounds identified in the leaf extract of Ficus arnottiana (Miq.) Miq. by GC-MS. Available from: [Link]

-

Costanzo, A., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of medicinal chemistry, 50(13), 3153–3157. Available from: [Link]

-

ResearchGate. (n.d.). Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. Available from: [Link]

-

Evans, J. M., et al. (1985). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of medicinal chemistry, 28(9), 1129–1135. Available from: [Link]

-

Arkivoc. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Available from: [Link]

-

Rios, M. Y., et al. (2023). Bioactive Compounds from Kalanchoe Genus Potentially Useful for the Development of New Drugs. Molecules, 28(2), 749. Available from: [Link]

-

Manarin, F., et al. (2016). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 21(11), 1541. Available from: [Link]

-

Pharmaron. (n.d.). Preclinical Models For Novel Drug Delivery Systems. Available from: [Link]

-

U.S. Food and Drug Administration. (2005). Pharmacology Review(s). Available from: [Link]

-

ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available from: [Link]

-

MDPI. (2022). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Available from: [Link]

-

BVS. (n.d.). Antioxidant activity, antibacterial potential and characterization of active fraction of Dioscorea pentaphylla L. tuber extract. Available from: [Link]

-

Conde, S., et al. (2011). benzoxazepin-purines with antitumour activity: The chiral switch from (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl). European journal of medicinal chemistry, 46(1), 118–129. Available from: [Link]

-

Huber, M., et al. (2019). Sulfide Analogues of Flupirtine and Retigabine with Nanomolar KV 7.2/KV 7.3 Channel Opening Activity. Angewandte Chemie (International ed. in English), 58(19), 6332–6335. Available from: [Link]

-

Pomonis, J. D., et al. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. The Journal of pharmacology and experimental therapeutics, 306(1), 377–386. Available from: [Link]

-

Brasca, M. G., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of medicinal chemistry, 52(16), 5152–5163. Available from: [Link]

-

MDPI. (2023). Preparation, Characterization, and Antibiofilm Activity of Free and Nanoencapsulated Tetradenia riparia (Hochst.) Codd Leaf Essential Oil. Available from: [Link]5/1/224)

Sources

- 1. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The 8-Fluorochroman-4-ol Scaffold: A Programmable Vector for Advanced Therapeutics

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern rational drug design, the selection of a chiral building block is rarely a matter of convenience; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic destiny of the final therapeutic agent. As a Senior Application Scientist, I have observed firsthand the paradigm shift toward highly functionalized, stereochemically pure heterocycles. Among these, 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly known as 8-fluorochroman-4-ol) has emerged as a profoundly versatile, privileged scaffold.

This technical whitepaper dissects the stereoelectronic causality behind the 8-fluorochroman-4-ol scaffold and outlines its critical role in synthesizing next-generation therapeutics across gastroenterology, neurology, and oncology.

Stereoelectronic Causality: The Role of C8-Fluorination

Why specifically the 8-fluoro substitution? The incorporation of the fluorine atom at the C8 position of the chromane ring is a deliberate stereoelectronic maneuver that achieves three critical objectives:

-

Metabolic Shielding: The highly electronegative fluorine atom deactivates the electron-rich aromatic ring, effectively blocking Cytochrome P450-mediated aromatic hydroxylation, thereby extending the biological half-life of the derivative.

-

Conformational Bias: Fluorine induces a strong local dipole moment that restricts the conformational flexibility of the adjacent dihydropyran ring. This "locks" the C4-hydroxyl (or a subsequently substituted amine) into a pseudo-axial or pseudo-equatorial geometry that is thermodynamically optimal for target receptor engagement.

-

Lipophilicity (logP) Enhancement: The C8-fluoro group increases the overall lipophilicity of the molecule. This is a non-negotiable requirement for crossing the Blood-Brain Barrier (BBB) in CNS therapeutics or penetrating the highly acidic parietal cell membrane in gastrointestinal applications.

Fig 1. Divergent synthetic workflows for 8-fluorochroman-4-ol derivatization.

Therapeutic Modalities & Target Engagement

Gastrointestinal Therapeutics: Potassium-Competitive Acid Blockers (P-CABs)

The 8-fluorochroman-4-ol scaffold is a cornerstone in the synthesis of novel 1[1]. Unlike traditional proton pump inhibitors (PPIs) that require acidic activation, these P-CABs competitively bind to the K+ binding site of the H+/K+ ATPase. The lipophilic nature of the fluorochroman ring allows rapid accumulation in the parietal cells, while the stereocenter at C4 ensures precise spatial alignment within the enzyme's binding pocket, yielding highly potent ulcer and GERD treatments[2].

Fig 2. Pharmacodynamic signaling and therapeutic pathway of P-CAB derivatives.

Neuropharmacology: NMDA Receptor & AChE Modulation

In the CNS space, derivatization of the C4 position with complex amines (e.g., dihydropyrazinediones) yields highly selective 3[3], which are currently under investigation for schizophrenia and chronic neuropathic pain. Furthermore, chroman-4-ol derivatives have demonstrated significant efficacy as4[4], binding effectively to the peripheral anionic site (PAS) of AChE, making them promising candidates for Alzheimer's disease.

Oncology & Virology Applications

Beyond GI and CNS indications, 4-amino diastereomers of the chroman scaffold have been identified as potent 5[5], exhibiting profound anti-angiogenic properties crucial for starving tumor xenografts. Additionally, dehydration of the scaffold to form 8-fluoro-2H-chromenes serves as a critical intermediate for6[6] capable of overcoming HIV-1 K103N escape mutants.

Quantitative Pharmacodynamic Profiles

The following table synthesizes the quantitative efficacy of therapeutics derived from the fluorochroman-4-ol scaffold across various indications:

| Therapeutic Target | Derivative Class | Key Pharmacodynamic Metric | Clinical / Biological Application | Source |

| H+/K+ ATPase | Benzimidazole-8-fluorochroman | High synthetic yield (99%); Potent K+ competitive blockade | Gastrointestinal Ulcers / GERD | [1],[2] |

| NMDA Receptor | Dihydropyrazinedione-fluorochroman | Sub-micromolar modulation | Schizophrenia / Neuropathic Pain | [3] |

| MetAP2 Enzyme | 4-Amino-chroman diastereomers | ΔG = -7.85 kcal/mol (Docking) | Anti-angiogenesis / Oncology | [5] |

| AChE / MAO-A | Chroman-4-ol / Chroman-4-one | IC50 = 0.10 μM – 7.6 μM | Alzheimer's / Neuroprotection | [4] |

| HIV-1 RT | 6/8-Fluoro-2H-chromene analogs | High resistance profile (K103N mutants) | Viral Inhibition (NNRTIs) | [6] |

Self-Validating Experimental Protocol: Stereospecific Mitsunobu Amination

Context: The conversion of the C4-hydroxyl to a C4-amine is the foundational step for synthesizing NMDA modulators and MetAP2 inhibitors. We employ a Mitsunobu reaction with Diphenylphosphoryl azide (DPPA) to ensure complete Walden inversion from the (4R) alcohol to the (4S) azide, followed by a Staudinger reduction.

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps if validation checkpoints fail.

Step 1: Reagent Activation (The Betaine Complex)

-

Procedure: In an oven-dried Schlenk flask under argon, dissolve 1.2 eq of Triphenylphosphine (PPh3) in anhydrous THF (0.2 M). Chill to 0°C. Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 10 minutes.

-

Causality: The 0°C environment prevents the thermal degradation of the highly reactive Morrison-Brunn-Huisgen betaine intermediate. This complex is strictly required to activate the C4-hydroxyl into a superior leaving group.

-

Validation Checkpoint 1: Observe the formation of a pale yellow crystalline precipitate. System Self-Validation: If the solution remains clear after 15 minutes, the DIAD has likely hydrolyzed; the protocol must be aborted and reagents replaced.

Step 2: Substrate Activation and Azidation

-

Procedure: Add 1.0 eq of (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol dissolved in minimal THF. Stir for 15 minutes. Slowly add 1.2 eq of DPPA. Allow the reaction to warm to 25°C and stir for 4 hours.

-

Causality: DPPA provides the azide nucleophile. The stereoelectronics of the 8-fluoro group lock the dihydropyran ring conformation, facilitating a clean SN2 backside attack at C4, ensuring >99% Walden inversion.

-

Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 8:2). System Self-Validation: The starting material (Rf ~0.3) must be completely consumed, replaced by a non-UV-active, stainable azide spot (Rf ~0.7).

Step 3: Staudinger Reduction

-

Procedure: To the crude reaction mixture, add 1.5 eq of PPh3 and stir for 2 hours until N2 evolution ceases. Add 10 eq of deionized water and heat to 40°C for 12 hours.

-

Causality: The Staudinger reduction is chosen over catalytic hydrogenation (e.g., Pd/C, H2) to absolutely prevent any risk of hydrodefluorination at the C8 position, preserving the critical halogen pharmacophore.

-

Validation Checkpoint 3: Extract with EtOAc, wash with brine, and purify via flash chromatography (DCM:MeOH 95:5). System Self-Validation: Chiral HPLC analysis (Chiralcel OD-H column) must confirm an enantiomeric excess (ee) of >98% for the (4S)-amine, validating the stereochemical integrity of the entire workflow.

References

-

[1] Title: WO2008151927A2 - 6-n-substituted benzimidazole derivatives as acid pump antagonists Source: Google Patents URL:

-

[2] Title: WO2007107827A1 - Chromane derivatives Source: Google Patents URL:

-

[3] Title: WO2022015624A1 - Substituted dihydropyrazinediones as modulators of the nmda receptor Source: Google Patents URL:

-

[5] Title: Evaluating the therapeutic potential of 4-hydroxyflavanes diastereomers derivatives against (MetAP2) for anti-cancer therapy: a molecular docking study Source: ResearchGate URL:

-

[4] Title: Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: Uevora.pt (Elsevier) URL:

-

[6] Title: NON-NUCLEOTIDE REVERSE TRANSCRIPTASE INHIBITORS - European Patent Office EP1701942 B1 Source: Googleapis.com URL:

Sources

- 1. WO2008151927A2 - 6-n-substituted benz imidazole derivatives as acid pump antagonists - Google Patents [patents.google.com]

- 2. WO2007107827A1 - Chromane derivatives - Google Patents [patents.google.com]

- 3. WO2022015624A1 - Substituted dihydropyrazinediones as modulators of the nmda receptor - Google Patents [patents.google.com]

- 4. dspace.uevora.pt [dspace.uevora.pt]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Synthesis and Mechanistic Evaluation of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Executive Summary

8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly known as 8-fluorochroman-4-ol) is a highly versatile fluorinated heterocyclic building block. It serves as a critical intermediate in the development of pharmaceuticals, including potassium channel openers, nicotinic acetylcholine receptor (nAChR) agonists, and sirtuin-selective inhibitors[1]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a field-proven, self-validating methodology for synthesizing this compound. This guide moves beyond mere procedural steps, offering deep mechanistic insights into regiochemical control, reagent selection, and thermodynamic causality.

Retrosynthetic Strategy & Regiochemical Rationale

The construction of the 8-fluorochroman scaffold relies on the precise exploitation of the directing effects inherent in the starting materials. The synthesis is achieved through a robust three-step linear sequence: O-alkylation, intramolecular Friedel-Crafts acylation, and chemoselective hydride reduction.

Caption: Retrosynthetic pathway for 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Regiochemical Fidelity: The critical step in this sequence is the cyclization. 2-Fluorophenol possesses a fluorine atom at the ortho position relative to the hydroxyl group. Following O-alkylation, the ether oxygen acts as a strong activating and ortho/para-directing group. Because the fluorine occupies one ortho position (C2), the Friedel-Crafts cyclization is sterically and electronically forced to occur at the remaining ortho position (C6 of the original phenol). Upon ring closure, this C2-fluorine perfectly translates into the C8-fluorine of the resulting chromanone system, ensuring 100% regioselectivity without the need for complex isomer separation[2].

Step-by-Step Experimental Protocols

Step 1: Etherification (O-Alkylation)

Objective: Synthesize 3-(2-fluorophenoxy)propanoic acid.

-

Causality & Reagent Choice: Sodium hydroxide (NaOH) is used to deprotonate 2-fluorophenol, generating a highly nucleophilic phenoxide. Water is the optimal solvent here as it dissolves both the sodium phenoxide and the sodium salt of 3-bromopropanoic acid, facilitating a smooth SN2 substitution[2].

-

Procedure:

-

Suspend 2-fluorophenol (1.0 eq) and 3-bromopropanoic acid (1.1 eq) in an aqueous NaOH solution (2.5 eq).

-

Reflux the mixture for 4–6 hours until the starting phenol is consumed.

-

Cool the solution to room temperature.

-

Slowly acidify the aqueous layer with 3M HCl until the pH reaches 2.0.

-

-

Self-Validating System: The product is a carboxylic acid. At alkaline pH, it remains soluble as a sodium salt. Acidification protonates the carboxylate, causing the organic acid to crash out of the aqueous layer as a white precipitate. If precipitation occurs at pH 2, the reaction and workup are successful[2].

Step 2: Intramolecular Cyclization

Objective: Synthesize 8-fluorochroman-4-one.

-

Causality & Reagent Choice: The carboxylic acid must be activated to an acyl chloride to facilitate the Friedel-Crafts acylation. Oxalyl chloride is strictly preferred over thionyl chloride because its byproducts (CO, CO2 , HCl) are entirely gaseous, driving the reaction forward via Le Chatelier's principle and leaving no liquid residues that could complicate downstream purification[2].

-

Procedure:

-

Dissolve 3-(2-fluorophenoxy)propanoic acid in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

-

Stir until gas evolution ceases (confirming complete acyl chloride formation).

-

Add Aluminum Chloride ( AlCl3 , 1.5 eq) portion-wise to initiate cyclization.

-

Quench with ice water and extract with DCM.

-

-

Self-Validating System: The cessation of bubbling during the oxalyl chloride addition is a visual indicator of complete activation.

Step 3: Carbonyl Reduction (Hydride Transfer)

Objective: Synthesize 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol.

Caption: Step-by-step experimental workflow for the reduction of 8-fluorochroman-4-one.

-

Causality & Reagent Choice: Sodium borohydride ( NaBH4 ) is a mild, chemoselective reducing agent that reduces the ketone without cleaving the ether linkage or defluorinating the aromatic ring. Methanol is chosen as the solvent because its protic nature hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the hydride transfer[3][4].

-

Procedure:

-

Dissolve 8-fluorochroman-4-one in Methanol and cool to 0 °C. Cooling is critical to suppress the exothermic side-reaction of NaBH4 with methanol, which generates hydrogen gas and depletes the reagent[4].

-

Carefully add NaBH4 (1.0 eq) portion-wise.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Quench the reaction with saturated aqueous NH4Cl to destroy excess hydride.

-

Evaporate the methanol in vacuo, dilute with water, and extract with Ethyl Acetate (EtOAc)[4].

-

-

Self-Validating System: Ketones are strongly UV-active on a TLC plate due to conjugation with the aromatic ring. Reduction to the alcohol breaks this specific chromophore interaction and introduces a hydroxyl group, which significantly lowers the Rf value. The disappearance of the high- Rf UV-active spot and the emergence of a polar spot confirms completion.

Quantitative Data & Reagent Selection

To assist in scale-up and analytical verification, the physicochemical properties of the target molecule and a comparative matrix for the reduction step are summarized below.

Table 1: Physicochemical Properties of the Target Molecule

| Property | Value |

| Chemical Name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol |

| CAS Number | 1092938-99-2[1] |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.17 g/mol [1] |

| Physical State | White to off-white solid / Colorless oil |

| Downstream Utility | Chiral building block, Fluorinated pharmacophore |

Table 2: Reagent Selection Matrix for Carbonyl Reduction

| Reducing System | Yield | Stereoselectivity | Cost / Scalability | Mechanism / Notes |

| NaBH4 / MeOH | >90% | Racemic (1:1 mixture) | Low / Excellent | Standard hydride transfer. Ideal for general building block synthesis[3][4]. |

| Ru-TsDPEN / HCOOH | ~85% | >95% ee (Enantioselective) | High / Moderate | Asymmetric transfer hydrogenation (ATH). Used when specific (4S) or (4R) enantiomers are required. |

| CBS Catalyst / BH3 | ~80% | >90% ee (Enantioselective) | High / Low | Core-y-Bakshi-Shibata reduction. Requires strictly anhydrous conditions. |

References

- WO2006108103A1 - Purine and imidazopyridine derivatives for immunosuppression, Google P

- P5887 | Sigma-Aldrich, Sigma-Aldrich,

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors, ACS.org,

- Synthesis of Enantioenriched 2-((Hetera)cyclo)

Sources

Spectroscopic Data and Structural Elucidation of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Executive Summary

8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly known as 8-fluorochroman-4-ol) is a crucial fluorinated bicyclic scaffold utilized extensively in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the C-8 position of the chroman ring profoundly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable precursor for synthesizing target-specific therapeutics, such as potassium channel blockers and Sirtuin inhibitors.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, MS) of 8-fluorochroman-4-ol. By detailing the causality behind experimental choices and spectral phenomena—specifically the diagnostic spin-spin couplings introduced by the ¹⁹F nucleus—this guide establishes a self-validating framework for researchers to synthesize, purify, and unequivocally characterize this compound.

Chemical Identity & Structural Significance

-

IUPAC Name: 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

-

Molecular Formula: C₉H₉FO₂

-

Molecular Weight: 168.16 g/mol

-

CAS Registry Numbers:

-

1092938-99-2 (Racemic)

-

1270289-89-8 ((4R)-isomer)

-

1270290-29-3 ((4S)-isomer)

-

The chroman-4-ol core features a benzene ring fused to a non-planar tetrahydropyran ring. The hydroxyl group at C-4 introduces a stereocenter, while the fluorine at C-8 (ortho to the ether oxygen) exerts a strong inductive electron-withdrawing effect. This electronic perturbation is clearly reflected in the spectroscopic data, particularly in the ¹³C NMR chemical shifts and ¹⁹F-¹³C / ¹⁹F-¹H coupling constants .

Synthetic Workflow & Sample Preparation

To obtain high-purity 8-fluorochroman-4-ol for spectroscopic analysis, the corresponding ketone (8-fluorochroman-4-one) is reduced. The protocol below is designed as a self-validating system : the success of the reaction is physically observable and spectroscopically confirmable by the complete disappearance of the carbonyl stretch and the emergence of a hydroxyl stretch .

Reduction Protocol (Self-Validating System)

-

Reaction Setup: Dissolve 8-fluorochroman-4-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Causality: Methanol acts as both the solvent and the proton source for the alkoxide intermediate. Cooling to 0 °C controls the exothermic nature of the hydride transfer, preventing unwanted ring-opening side reactions.

-

-

Hydride Transfer: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Causality: Portion-wise addition prevents thermal spikes and excessive hydrogen gas evolution. The small BH₄⁻ nucleophile efficiently attacks the carbonyl carbon, predominantly yielding the thermodynamically stable alcohol.

-

-

Maturation & Quenching: Remove the ice bath, allowing the reaction to stir at room temperature for 2 hours. Quench slowly with saturated aqueous NH₄Cl.

-

Causality: NH₄Cl safely neutralizes excess NaBH₄ and hydrolyzes the boron complex without providing the strong acidic conditions that could trigger the dehydration of the newly formed benzylic alcohol into a chromene.

-

-

Extraction: Extract with ethyl acetate (3×). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Figure 1: Synthetic workflow and validation logic for 8-fluorochroman-4-ol.

Spectroscopic Sample Preparation

-

NMR: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Note: CDCl₃ is chosen because it is non-exchanging, allowing the observation of the hydroxyl proton (OH) if the sample is sufficiently dry.

-

IR: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) FTIR spectrometer to avoid moisture artifacts common in KBr pellets.

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR)

The NMR spectra of 8-fluorochroman-4-ol are characterized by the interplay between the aliphatic tetrahydropyran ring protons and the rigid, fluorine-substituted aromatic ring .

4.1.1. ¹H NMR: Proton Environments and F-H Coupling

The ¹H NMR spectrum (400 MHz, CDCl₃) reveals the aliphatic protons of the non-planar heterocycle. The C-4 proton appears as a triplet at ~4.75 ppm due to coupling with the adjacent C-3 methylene protons. In the aromatic region, the presence of the ¹⁹F nucleus (spin = ½) induces distinct scalar coupling. The H-7 proton (ortho to fluorine) exhibits a large ³JHF coupling (~10.5 Hz), presenting as a doublet of doublets of doublets (ddd) when factoring in its ortho-coupling to H-6 and meta-coupling to H-5.

4.1.2. ¹³C NMR: Carbon Environments and F-C Coupling

The ¹³C NMR spectrum (100 MHz, CDCl₃) is the definitive proof of the C-F bond. The fluorine atom splits the carbon signals based on proximity. The C-8 carbon (directly bonded to F) appears as a massive doublet with a ¹JCF of ~245 Hz. The adjacent C-7 and C-8a carbons show ²JCF couplings of ~18 Hz and ~12 Hz, respectively. This predictable attenuation of the coupling constant over distance confirms the regiochemistry of the fluorine atom.

Figure 2: Mechanistic logic of scalar spin-spin coupling induced by the C-8 Fluorine.

Infrared Spectroscopy (IR)

IR spectroscopy provides immediate structural validation. The reduction of the starting material is confirmed by the absence of the sharp C=O stretching band (typically ~1680 cm⁻¹ for chromanones) and the appearance of a broad, strong O-H stretching band at ~3350 cm⁻¹. The strong C-F stretch is observed in the fingerprint region at ~1250 cm⁻¹ .

Mass Spectrometry (MS)

Under Electron Ionization (EI, 70 eV), 8-fluorochroman-4-ol exhibits a predictable fragmentation cascade. The molecular ion [M]⁺• is observed at m/z 168. The base peak typically occurs at m/z 150, corresponding to the facile loss of water (18 Da) to form a highly conjugated, stable 8-fluoro-2H-chromene radical cation. Subsequent loss of a hydrogen atom yields the aromatic benzopyrylium cation at m/z 149.

Figure 3: Primary electron ionization (EI) mass spectrometry fragmentation pathway.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| OH | 2.10 | br s | - | 1H | Hydroxyl proton |

| H-3 | 1.95 - 2.15 | m | - | 2H | Aliphatic methylene |

| H-2 | 4.25 - 4.35 | m | - | 2H | Oxymethylene |

| H-4 | 4.75 | t | 4.5 | 1H | Benzylic oxymethine |

| H-6 | 6.85 | td | 7.8, 4.5 | 1H | Aromatic proton (meta to F) |

| H-7 | 6.98 | ddd | 10.5, 7.8, 1.5 | 1H | Aromatic proton (ortho to F) |

| H-5 | 7.05 | d | 7.8 | 1H | Aromatic proton (para to F) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (JCF in Hz) | Assignment |

|---|---|---|---|---|

| C-3 | 29.5 | s | - | Aliphatic methylene |

| C-4 | 63.2 | s | - | Benzylic oxymethine |

| C-2 | 64.5 | s | - | Oxymethylene |

| C-7 | 115.4 | d | 18.0 | Aromatic CH (ortho to F) |

| C-6 | 120.2 | d | 7.5 | Aromatic CH (meta to F) |

| C-5 | 123.8 | d | 3.0 | Aromatic CH (para to F) |

| C-4a | 128.5 | d | 4.0 | Quaternary aromatic |

| C-8a | 143.2 | d | 12.0 | Quaternary aromatic (O-linked) |

| C-8 | 151.5 | d | 245.0 | Quaternary aromatic (F-linked) |

Table 3: IR Spectroscopy (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Causality |

|---|---|---|---|

| 3350 | Strong, Broad | O-H stretch | Confirms reduction of ketone to alcohol |

| 2930, 2880 | Medium | sp³ C-H stretch | Tetrahydropyran ring methylenes |

| 1585, 1480 | Medium | C=C stretch | Benzene ring framework |

| 1250 | Strong | C-F stretch | Halogenated aromatic ring |

| 1060 | Strong | C-O stretch | Ether and alcohol linkages |

Table 4: Mass Spectrometry (EI, 70 eV)

| m/z | Relative Abundance (%) | Fragment | Mechanistic Origin |

|---|---|---|---|

| 168 | 45 | [M]⁺• | Intact molecular ion |

| 150 | 100 | [M - H₂O]⁺ | Dehydration driven by stable chromene formation |

| 149 | 85 | [M - H₂O - H]⁺ | Benzopyrylium cation stabilization |

| 122 | 30 | [C₇H₆F]⁺ | Loss of CO from the pyrylium ring |

Conclusion

The spectroscopic profile of 8-fluorochroman-4-ol acts as a highly reliable, self-validating fingerprint. The diagnostic ¹JCF and ³JHF couplings in the NMR spectra unequivocally confirm the regiochemistry of the fluorine atom, while the characteristic dehydration pathway in EI-MS and the broad O-H stretch in IR spectroscopy validate the integrity of the tetrahydropyran-4-ol ring. Mastery of these spectral nuances enables drug development professionals to confidently utilize this scaffold in complex synthetic pipelines.

References

-

National Center for Biotechnology Information. "Chroman-4-ol | C9H10O2 | CID 92890". PubChem. URL:[Link]

-

Mellini, P., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors". Journal of Medicinal Chemistry, 2012. URL:[Link]

-

Wang, Y., et al. "Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation-Dechlorination of 3-Chlorochromones". Organic & Biomolecular Chemistry (Royal Society of Chemistry), 2018. URL:[Link]

-

Arava, V. R., et al. "Aryl chromanes-Novel methodology via base catalyzed ether rearrangements". Der Pharma Chemica, 2013. URL: [Link]

Physicochemical Profiling and Synthetic Methodologies of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into saturated heterocyclic scaffolds is a highly effective tactic for modulating pharmacokinetic properties. 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol (commonly known as 8-fluorochroman-4-ol) is a quintessential chiral building block. By leveraging the unique stereoelectronic profile of the fluorinated chroman ring, this intermediate serves as a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), including acid pump antagonists and potassium channel openers.

This whitepaper provides an in-depth analysis of its physicochemical properties, the pharmacological rationale behind its structural design, and field-proven, self-validating synthetic protocols for both its racemic and enantiopure forms.

Physicochemical & Structural Profiling

The physical behavior of 8-fluorochroman-4-ol is dictated by the interplay between the secondary hydroxyl group at C4 and the fluorine atom at C8. The high electronegativity of fluorine pulls electron density away from the aromatic ring, subtly lowering the pKa of the hydroxyl group compared to its non-fluorinated analog. This alteration impacts the molecule's hydrogen-bonding capacity, a crucial factor during liquid-liquid extractions and chromatographic purifications.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound 12:

| Property | Value | Causality / Technical Significance |

| Chemical Formula | C₉H₉FO₂ | Defines the fluorinated chromanol core structure. |

| Molecular Weight | 168.16 g/mol | Low MW ensures high ligand efficiency (LE) when incorporated into larger APIs. |

| Predicted Density | 1.308 ± 0.06 g/cm³ | High density dictates the partitioning behavior; the organic layer will likely sit below aqueous layers in certain halogenated solvent extractions. |

| Predicted Boiling Point | 255.8 ± 40.0 °C | High BP indicates thermal stability; requires high-vacuum distillation to prevent degradation if purified thermally. |

| Predicted pKa | 13.69 ± 0.20 | The inductive (-I) effect of fluorine lowers the pKa, slightly increasing the acidity of the C4-OH compared to unsubstituted chromanols. |

| CAS Numbers | 1092938-99-2 (Racemic)1270289-89-8 (4R)1270290-29-3 (4S) | Critical for sourcing the correct stereoisomer for asymmetric drug synthesis 3. |

Pharmacological Rationale: The "Fluorine Effect"

Why specifically fluorinate the 8-position of the chroman ring? In drug design, fluorine acts as an ideal bioisostere for hydrogen due to its similar van der Waals radius (1.47 Å vs. 1.20 Å). However, its extreme electronegativity introduces profound pharmacokinetic benefits.

When integrated into therapeutic agents like benzimidazole-based acid pump antagonists 4, the C8-fluorine creates steric shielding and an electron-withdrawing inductive effect (-I). This deactivates the electron-rich aromatic ring, effectively blocking Cytochrome P450 (CYP450) mediated aromatic hydroxylation, thereby extending the biological half-life of the resulting drug.

Fig 1: Pharmacological logic of C8-fluorination on the physicochemical and ADME profile.

Synthetic Workflows and Stereocontrol

The reduction of 8-fluorochroman-4-one to its corresponding alcohol can be executed via two distinct pathways depending on the stereochemical requirements of the target API. Classical borane or borohydride reductions yield a racemic mixture 5, while modern Asymmetric Transfer Hydrogenation (ATH) provides direct access to enantiopure isomers 67.

Fig 2: Synthetic pathways for racemic and enantioselective reduction of 8-fluorochroman-4-one.

Protocol A: Racemic Synthesis via Hydride Reduction

This protocol utilizes Sodium Borohydride (NaBH₄) in a protic solvent. The causality of using Methanol (MeOH) lies in its ability to coordinate with the borohydride intermediate, drastically accelerating the hydride transfer to the sterically hindered ketone.

-

Preparation: Dissolve 1.0 equivalent of 8-fluorochroman-4-one in anhydrous MeOH (0.2 M concentration).

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: This suppresses exothermic degradation and prevents the rapid, dangerous evolution of hydrogen gas.

-

Hydride Addition: Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes.

-

Self-Validating Checkpoint (TLC): After 2 hours of stirring at room temperature, perform Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate mobile phase. The reaction is complete when the UV-active spot of the starting ketone (higher Rf) completely disappears, replaced by the more polar alcohol spot (lower Rf).

-

Quenching: Slowly add saturated aqueous NH₄Cl. Causality: NH₄Cl safely destroys excess borohydride without creating a highly acidic environment that could trigger the elimination of the newly formed hydroxyl group.

-

Isolation: Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (±)-8-fluorochroman-4-ol.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Classical resolution of racemic chromanols via chiral derivatization is atom-inefficient (max 50% yield). ATH utilizing a Noyori-Ikariya Ruthenium(II) complex circumvents this, providing >99% enantiomeric excess (ee) directly from the prochiral ketone.

-

Degassing: Thoroughly degas Dichloromethane (DCM) via freeze-pump-thaw cycles. Causality: Ru(II) catalysts are highly susceptible to oxidative poisoning by dissolved O₂.

-

Catalyst Complexation: In a Schlenk flask, combine 8-fluorochroman-4-one (1.0 eq) with 0.5 mol% of RuCl to target the (4R)-isomer.

-

Hydride Source: Add a 5:2 azeotropic mixture of Formic Acid (HCOOH) and Triethylamine (Et₃N). Causality: Formic acid acts as the stoichiometric hydride donor, decomposing into CO₂ gas, which drives the reaction forward via Le Chatelier's principle.

-

Reaction: Stir at 40 °C for 16 hours under an argon atmosphere.

-

Self-Validating Checkpoint (Chiral HPLC): Post-workup, the enantiomeric excess must be quantified. A self-validating analytical run requires injecting a racemic standard first (from Protocol A) on a Chiralcel OD-H column to establish baseline retention times for both the (4R) and (4S) isomers. Only after confirming baseline resolution should the asymmetric batch be injected to prove >99% ee.

References

-

PubChemLite : Structural Information and Predicted Properties for (4s)-8-fluoro-3,4-dihydro-2h-1-benzopyran-4-ol. [Link]

- Google Patents (WO2008151927A2)

-

Journal of the American Chemical Society : Synthetic Studies of Complex Immunostimulants (Noyori Asymmetric Reduction).[Link]

-

The Journal of Organic Chemistry : Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones using Noyori–Ikariya Ru(II) Complexes.[Link]

-

PMC (National Institutes of Health) : Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of chroman-containing ketones.[Link]

Sources

- 1. PubChemLite - (4s)-8-fluoro-3,4-dihydro-2h-1-benzopyran-4-ol (C9H9FO2) [pubchemlite.lcsb.uni.lu]

- 2. china.guidechem.com [china.guidechem.com]

- 3. chemscene.com [chemscene.com]